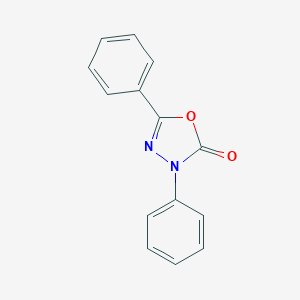
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 3,5-diphenyl-1,3,4-oxadiazol-2(3H)-one, as antimicrobial agents. A study published in the International Journal of Pharmaceutical Sciences and Drug Research demonstrated that various oxadiazole derivatives exhibited significant antibacterial activity against pathogens such as E. coli and S. aureus, as well as antifungal activity against C. albicans and A. Niger . This suggests that compounds like this compound could serve as templates for developing new antimicrobial drugs.
Anticancer Potential
The anticancer properties of oxadiazole derivatives are particularly noteworthy. Research indicates that certain 1,2,4-oxadiazoles can act as apoptosis inducers in cancer cells. For instance, derivatives of 3,5-diaryl-substituted oxadiazoles have shown promising results in inhibiting cell proliferation across various cancer cell lines . A specific study reported that a compound similar to this compound demonstrated significant cytotoxic effects against human colon adenocarcinoma cells with an IC50 value of approximately 4.5 µM .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | WiDr (Colon) | 4.5 |
| Other Derivatives | MCF-7 (Breast) | 0.48 - 0.78 |
Material Science Applications
High Energy Density Materials (HEDMs)
Oxadiazoles are also explored for their potential as high energy density materials due to their thermal stability and energetic properties. The structural features of oxadiazoles allow them to be used in the formulation of explosives and propellants . The incorporation of diphenyl groups enhances their stability and performance in energetic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various oxadiazole derivatives, researchers synthesized several new compounds based on the oxadiazole nucleus. The synthesized compounds were tested against a panel of bacterial and fungal strains. Among them, compounds containing the diphenyl structure showed superior antimicrobial properties compared to those with simpler phenyl groups .
Case Study 2: Anticancer Activity Assessment
Another study focused on the synthesis of novel oxadiazole derivatives aimed at enhancing anticancer activity. The researchers modified the structure of known oxadiazoles to include electron-withdrawing groups at specific positions on the aromatic rings. This modification significantly improved their antiproliferative activity against various cancer cell lines . The findings suggest that structural optimization of compounds like this compound could lead to more effective anticancer agents.
Propiedades
Número CAS |
19226-10-9 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3,5-diphenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
NCYKWHUYTOFYSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Sinónimos |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















